Cas no 2408976-27-0 (6-(Ethylamino)pyridine-3-carboxylic acid hydrochloride)

6-(Ethylamino)pyridine-3-carboxylic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 6-(ethylamino)pyridine-3-carboxylic acid hydrochloride
- 6-(Ethylamino)pyridine-3-carboxylic acid hydrochloride
-
- MDL: MFCD32647771
- Inchi: 1S/C8H10N2O2.ClH/c1-2-9-7-4-3-6(5-10-7)8(11)12;/h3-5H,2H2,1H3,(H,9,10)(H,11,12);1H
- InChI Key: ZNHNRZQDXPEXDW-UHFFFAOYSA-N
- SMILES: Cl.OC(C1=CN=C(C=C1)NCC)=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 161
- Topological Polar Surface Area: 62.2
6-(Ethylamino)pyridine-3-carboxylic acid hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-88548-0.1g |
6-(ethylamino)pyridine-3-carboxylic acid hydrochloride |
2408976-27-0 | 95.0% | 0.1g |
$252.0 | 2025-02-21 | |
Enamine | EN300-88548-2.5g |
6-(ethylamino)pyridine-3-carboxylic acid hydrochloride |
2408976-27-0 | 95.0% | 2.5g |
$1428.0 | 2025-02-21 | |
Enamine | EN300-88548-5.0g |
6-(ethylamino)pyridine-3-carboxylic acid hydrochloride |
2408976-27-0 | 95.0% | 5.0g |
$2110.0 | 2025-02-21 | |
Aaron | AR028X1T-1g |
6-(ethylamino)pyridine-3-carboxylicacidhydrochloride |
2408976-27-0 | 95% | 1g |
$1026.00 | 2025-02-17 | |
1PlusChem | 1P028WTH-50mg |
6-(ethylamino)pyridine-3-carboxylicacidhydrochloride |
2408976-27-0 | 95% | 50mg |
$262.00 | 2024-05-22 | |
1PlusChem | 1P028WTH-250mg |
6-(ethylamino)pyridine-3-carboxylicacidhydrochloride |
2408976-27-0 | 95% | 250mg |
$508.00 | 2024-05-22 | |
Enamine | EN300-88548-1.0g |
6-(ethylamino)pyridine-3-carboxylic acid hydrochloride |
2408976-27-0 | 95.0% | 1.0g |
$728.0 | 2025-02-21 | |
Enamine | EN300-88548-1g |
6-(ethylamino)pyridine-3-carboxylic acid hydrochloride |
2408976-27-0 | 95% | 1g |
$728.0 | 2023-09-01 | |
Enamine | EN300-88548-0.5g |
6-(ethylamino)pyridine-3-carboxylic acid hydrochloride |
2408976-27-0 | 95.0% | 0.5g |
$569.0 | 2025-02-21 | |
1PlusChem | 1P028WTH-100mg |
6-(ethylamino)pyridine-3-carboxylicacidhydrochloride |
2408976-27-0 | 95% | 100mg |
$363.00 | 2024-05-22 |
6-(Ethylamino)pyridine-3-carboxylic acid hydrochloride Related Literature
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
Additional information on 6-(Ethylamino)pyridine-3-carboxylic acid hydrochloride
6-(Ethylamino)pyridine-3-carboxylic acid hydrochloride: A Comprehensive Overview
The compound 6-(Ethylamino)pyridine-3-carboxylic acid hydrochloride, with the CAS number 2408976-27-0, is a significant organic molecule in the field of chemistry and pharmacology. This compound belongs to the class of pyridine derivatives, which are widely studied due to their versatile applications in drug design, catalysis, and materials science. The structure of this compound consists of a pyridine ring substituted with an ethylamino group at the 6-position and a carboxylic acid group at the 3-position, which imparts unique chemical properties.
Recent studies have highlighted the potential of 6-(Ethylamino)pyridine-3-carboxylic acid hydrochloride in various research domains. For instance, its role as a building block in medicinal chemistry has been explored in several publications. The presence of the ethylamino group enhances its ability to form hydrogen bonds, making it a promising candidate for drug delivery systems. Additionally, the carboxylic acid group provides acidity, which can be exploited in pH-responsive drug release mechanisms.
In terms of synthesis, researchers have developed efficient methods to prepare 6-(Ethylamino)pyridine-3-carboxylic acid hydrochloride. One notable approach involves the nucleophilic substitution reaction of a suitable pyridine derivative with an ethylamine precursor. This method ensures high yield and purity, making it suitable for large-scale production. Furthermore, the hydrochloride salt form is advantageous for solubility in aqueous solutions, which is critical for its application in pharmaceutical formulations.
The physical and chemical properties of this compound have been extensively characterized using modern analytical techniques. For example, its melting point, solubility, and UV-Vis absorption spectra have been determined to provide insights into its stability and reactivity. These properties are essential for understanding its behavior under various experimental conditions and for optimizing its use in different applications.
Recent advancements in computational chemistry have also contributed to the understanding of 6-(Ethylamino)pyridine-3-carboxylic acid hydrochloride. Quantum mechanical calculations have revealed its electronic structure and reactivity patterns, which are valuable for predicting its interactions with biological systems. Such insights are particularly useful in drug design, where molecular interactions play a pivotal role in determining therapeutic efficacy.
In conclusion, 6-(Ethylamino)pyridine-3-carboxylic acid hydrochloride (CAS No: 2408976-27-0) is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and properties make it an attractive candidate for further research and development across multiple disciplines.
2408976-27-0 (6-(Ethylamino)pyridine-3-carboxylic acid hydrochloride) Related Products
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 557-08-4(10-Undecenoic acid zinc salt)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)




